
6-fluoro-3-(1-(2-methoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(1-(2-methoxynicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic driver, anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A series of studies have demonstrated the potential of quinazoline derivatives as potent antimicrobial agents. For example, compounds within this class have been evaluated for their efficacy against drug-resistant strains of bacteria. 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, structurally related to the compound , were synthesized and found effective in lowering antimicrobial minimum inhibitory concentrations (MICs) in gyrase resistance mutants of Escherichia coli compared to wild-type strains, illustrating a novel approach in guiding early-stage antimicrobial selection and highlighting activity against both wild-type and mutant cells (German et al., 2008). Similarly, the activity of 8-methoxy-quinazoline-2,4-diones against quinolone-resistant gyrases suggests their potential as dual-targeting agents against Staphylococcus aureus gyrase and topoisomerase IV (Oppegard et al., 2010).
Mechanism of Action
The mechanism of action of these compounds is primarily linked to their ability to inhibit bacterial gyrase and DNA topoisomerase IV, as demonstrated in studies with Mycobacterium smegmatis. Quinazolinediones, including the fluoroquinolone-like inhibitors, have shown activity against mycobacteria, highlighting their bacteriostatic and bactericidal activities. The addition of specific groups to the quinazoline core can significantly affect their relative activity against resistant mutants, offering insights into the structural modifications that enhance antimicrobial efficacy (Malik et al., 2011).
Synthesis of Novel Therapeutics
Research on quinazoline derivatives also extends to their synthesis and evaluation as therapeutic agents beyond antimicrobial applications. For instance, novel synthesis approaches have been explored for the creation of fluorine/phosphorus-substituted compounds with potential molluscicidal activity against snails responsible for bilharziasis diseases, indicating the versatility of quinazoline derivatives in addressing various health challenges (Al-Romaizan et al., 2014).
Propiedades
IUPAC Name |
6-fluoro-3-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c1-29-17-14(3-2-8-22-17)18(26)24-9-6-13(7-10-24)25-19(27)15-11-12(21)4-5-16(15)23-20(25)28/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPJSIRBYLQTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2954560.png)

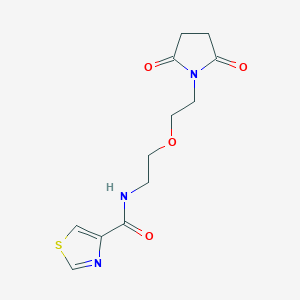
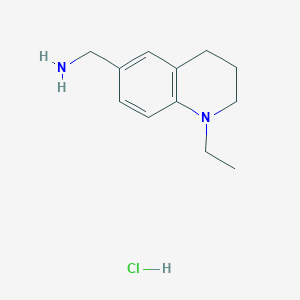
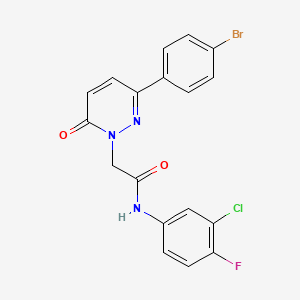
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)

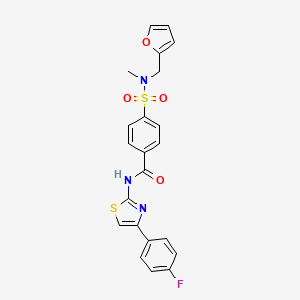
![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)
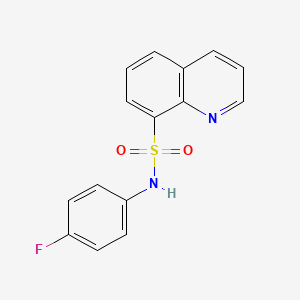
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)